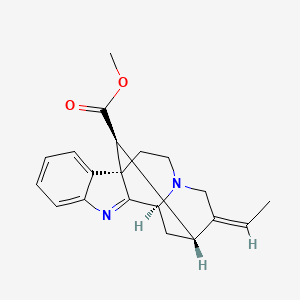
2S-hydroxyhexadecanoic acid
Vue d'ensemble
Description
(S)-2-hydroxyhexadecanoic acid is the S-enantiomer of 2-hydroxypalmitic acid. It is a 2-hydroxyhexadecanoic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of a (S)-2-hydroxyhexadecanoate. It is an enantiomer of a (R)-2-hydroxyhexadecanoic acid.
Applications De Recherche Scientifique
Synthesis and Characterization
- 2S-hydroxyhexadecanoic acid has been a subject of synthesis and characterization studies. Tulloch (1982) reported the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids with high isotopic and optical purity. This study highlights the importance of precise synthetic methods in producing specific isomers of hexadecanoic acids.
Monolayer Studies and Interfacial Behavior
- The interfacial behavior of hydroxyhexadecanoic acids, including 2-hydroxyhexadecanoic acid, has been investigated. Kellner and Cadenhead (1978) studied their monolayer characteristics, revealing insights into the effects of attaching secondary hydrophilic groups along the alkane chain of fatty acids.
Environmental Applications
- The occurrence and analysis of 2-hydroxyhexadecanoic acid in various environmental samples have been explored. Matsumoto, Shioya, and Nagashima (1984) found 2-hydroxy acids, including 2-hydroxyhexadecanoic acid, in microalgae, highlighting its potential importance in natural environments and classification of algal species.
Biological and Medical Research
- 2-Hydroxyhexadecanoic acid has been studied for its potential biological and medical applications. Harper et al. (1996) investigated the antiviral activity of hydroxy fatty acids, including 2-hydroxyhexadecanoic acid, against a range of viruses, indicating its potential therapeutic uses.
Plant Biology
- In plant biology, 2-hydroxyhexadecanoic acid has been identified in cutin and suberin hydrolysates. Holloway and Deas (1971) identified isomers of dihydroxyhexadecanoic acid in these hydrolysates, contributing to understanding the biosynthesis of plant cutin and suberin.
Analytical Chemistry
- In analytical chemistry, 2-hydroxyhexadecanoic acid has been used in methods for detecting and characterizing substances. For instance, Chan et al. (2010) utilized 16-mercaptohexadecanoic acid capped CdSe quantum dots for ultrasensitive copper(II) detection, demonstrating its utility in sensitive analytical methods.
Propriétés
Formule moléculaire |
C16H32O3 |
|---|---|
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
(2S)-2-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1 |
Clé InChI |
JGHSBPIZNUXPLA-HNNXBMFYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@@H](C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

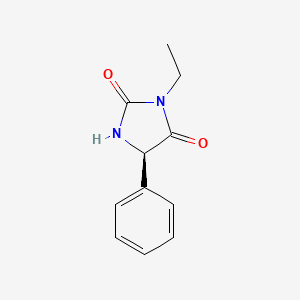
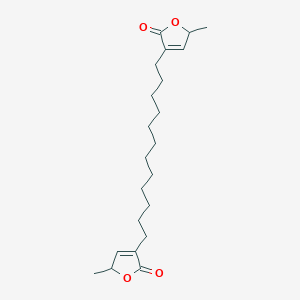
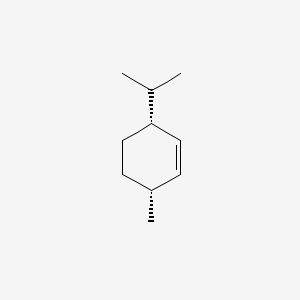
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252812.png)
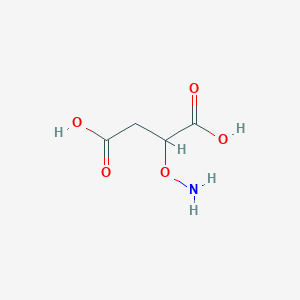
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252816.png)
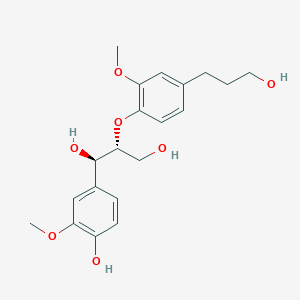

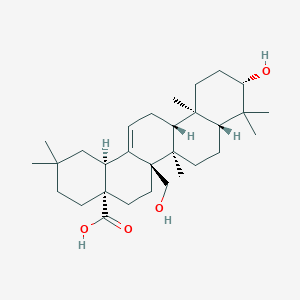
![methyl (1S,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1252822.png)
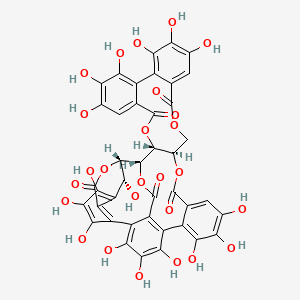
![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)
